Malonyl coenzyme A tetralithium salt

Description

Historical Context and Significance of Malonyl Coenzyme A in Core Metabolic Processes

The discovery of malonyl-CoA was a landmark in understanding how organisms synthesize fatty acids. It is formed through the carboxylation of acetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). nih.govnih.govresearchgate.net This reaction is the committed step in fatty acid synthesis, effectively channeling two-carbon units into the production of long-chain fatty acids. nih.govnih.gov

Malonyl-CoA's significance extends beyond its role as a building block. It is a critical regulator of fatty acid metabolism, acting as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). nih.govnih.gov This enzyme is responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. nih.gov By inhibiting CPT1, malonyl-CoA prevents the breakdown of newly synthesized fatty acids, thus ensuring a coordinated regulation of anabolic and catabolic processes. nih.gov This dual function as both a precursor and a regulator underscores its central role in maintaining cellular energy homeostasis. nih.gov

Furthermore, malonyl-CoA serves as the primary extender unit in the biosynthesis of a diverse class of natural products known as polyketides. nih.gov These compounds, which include many antibiotics, antifungals, and anticancer agents, are assembled by large enzyme complexes called polyketide synthases (PKSs). nih.gov The availability of malonyl-CoA is therefore a key determinant in the production of these medicinally important molecules.

The intricate roles of malonyl-CoA in various metabolic pathways are summarized in the table below.

| Metabolic Pathway | Role of Malonyl-CoA | Key Enzymes Involved |

| Fatty Acid Synthesis | Primary two-carbon donor for chain elongation | Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS) |

| Fatty Acid Oxidation | Allosteric inhibitor of fatty acid transport into mitochondria | Carnitine Palmitoyltransferase 1 (CPT1) |

| Polyketide Biosynthesis | Extender unit for the growing polyketide chain | Polyketide Synthases (PKSs) |

Malonyl Coenzyme A Tetralithium Salt as a Foundational Research Reagent

For in vitro studies of the enzymes and pathways involving malonyl-CoA, a stable and soluble form of the molecule is essential. This compound fulfills these requirements, making it a foundational reagent for biochemical research. nih.govchemimpex.com The lithium salt form generally enhances the stability and solubility of coenzyme A derivatives, which is crucial for their use in aqueous buffer systems typical of enzymatic assays. chemimpex.com

The use of malonyl-CoA tetralithium salt offers significant practical advantages in the laboratory. It is typically supplied as a solid that can be stored at low temperatures (e.g., -20°C) for extended periods. nih.gov For experimental use, it is readily soluble in water and aqueous buffers. nih.gov

However, the stability of malonyl-CoA in aqueous solutions is a critical factor to consider for obtaining reliable and reproducible experimental results. Studies have shown that the stability of malonyl-CoA is influenced by factors such as pH, temperature, and the presence of certain ions. nih.gov While the tetralithium salt form provides enhanced stability, it is still recommended to prepare aqueous solutions fresh and store them at low temperatures for short periods to minimize degradation. caymanchem.com The table below summarizes key properties of malonyl-CoA tetralithium salt relevant to its use in research.

| Property | Value/Recommendation |

| Form | Solid |

| Storage Temperature | -20°C |

| Solubility | Readily soluble in water and aqueous buffers |

| Aqueous Solution Stability | Recommended to be prepared fresh; can be stored at -20°C for short durations |

The high purity and stability of malonyl-CoA tetralithium salt make it an ideal substrate for a wide range of in vitro reconstituted systems. These systems allow researchers to study the activity of specific enzymes in a controlled environment, free from the complexities of a whole-cell extract.

Fatty Acid Synthase (FAS) Assays: In studies of fatty acid synthesis, malonyl-CoA tetralithium salt is used as a substrate for fatty acid synthase (FAS). sdu.dknih.gov Researchers can monitor the consumption of malonyl-CoA or the formation of fatty acid products to determine the kinetic parameters of FAS and to screen for potential inhibitors of this enzyme, which is a target for anticancer and antimicrobial drug development. sdu.dknih.gov

Polyketide Synthase (PKS) Assays: The reconstitution of polyketide biosynthetic pathways in vitro is a powerful tool for understanding the mechanisms of these complex enzymes and for engineering the production of novel polyketides. nih.gov In these assays, malonyl-CoA tetralithium salt serves as the essential extender unit that is iteratively added to a growing polyketide chain. nih.govnih.gov The ability to provide a stable and defined concentration of this precursor is crucial for the successful reconstitution of PKS activity.

Structure

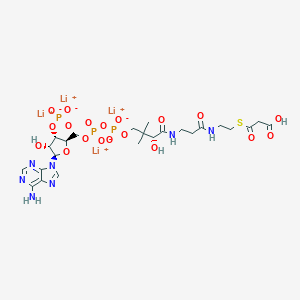

2D Structure

Properties

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17-,18-,19+,23-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLXXYMNINXQSV-QTRRCMKVSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Li4N7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584478 | |

| Record name | tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116928-84-8 | |

| Record name | Malonyl coenzyme A tetralithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonyl coenzyme A tetralithium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TWZ6JD7UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Subcellular Distribution of Malonyl Coenzyme a

Enzymatic Pathways of Malonyl Coenzyme A Biogenesis

The generation of malonyl-CoA is a multi-step enzymatic process that is localized to different subcellular compartments, each contributing to a distinct pool of this critical metabolite.

The primary pathway for generating the cytosolic pool of malonyl-CoA is through the action of Acetyl-Coenzyme A Carboxylase 1 (ACC1). nih.govmdpi.com ACC1 is a large, cytosolic enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. reactome.orgresearchgate.net This reaction is the first committed and rate-limiting step in the de novo synthesis of fatty acids. nih.govmeddists.com

The reaction proceeds in two steps, catalyzed by different domains of the ACC1 enzyme:

Biotin (B1667282) Carboxylase (BC) Domain: A bicarbonate molecule is activated and its carboxyl group is transferred to a biotin prosthetic group covalently linked to the enzyme. This step requires ATP. researchgate.netcolumbia.edu

Carboxyltransferase (CT) Domain: The activated carboxyl group is then transferred from biotin to acetyl-CoA, yielding malonyl-CoA. researchgate.netcolumbia.edu

The malonyl-CoA produced by ACC1 in the cytosol serves as the primary two-carbon donor for elongation of fatty acid chains by the fatty acid synthase (FAS) complex. nih.govmdpi.com ACC1 is highly expressed in lipogenic tissues such as the liver and adipose tissue, consistent with its central role in fatty acid synthesis. nih.govmdpi.com

Table 1: Key Features of Cytosolic ACC1

| Feature | Description |

|---|---|

| Enzyme | Acetyl-Coenzyme A Carboxylase 1 (ACC1) |

| Location | Cytosol nih.govmdpi.com |

| Substrates | Acetyl-CoA, Bicarbonate, ATP reactome.org |

| Product | Malonyl-CoA reactome.org |

| Primary Function | Provides malonyl-CoA for de novo fatty acid synthesis nih.govmdpi.com |

| Tissue Expression | Highly enriched in lipogenic tissues (e.g., liver, adipose tissue) nih.govmdpi.com |

A second major isoform of acetyl-CoA carboxylase, ACC2, is primarily localized to the outer membrane of the mitochondria. nih.govnih.gov ACC2 possesses a unique hydrophobic N-terminal sequence that facilitates its association with the mitochondrial membrane. nih.govnih.gov Like ACC1, it catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. columbia.eduvirginia.edu

However, the malonyl-CoA generated by ACC2 serves a distinct regulatory function. mdpi.com Its proximity to the mitochondrial membrane allows it to act as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. nih.govcolumbia.edu CPT1 is responsible for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix for β-oxidation. nih.govmdpi.com By inhibiting CPT1, ACC2-derived malonyl-CoA effectively blocks fatty acid oxidation. This creates a reciprocal regulatory mechanism: when conditions favor fatty acid synthesis (high ACC activity), fatty acid breakdown is simultaneously inhibited. nih.gov ACC2 is predominantly expressed in oxidative tissues like the heart and skeletal muscle. nih.govmdpi.com

Table 2: Characteristics of Mitochondrial Outer Membrane ACC2

| Feature | Description |

|---|---|

| Enzyme | Acetyl-Coenzyme A Carboxylase 2 (ACC2) |

| Location | Outer mitochondrial membrane nih.govnih.gov |

| Substrates | Acetyl-CoA, Bicarbonate, ATP |

| Product | Malonyl-CoA |

| Primary Function | Regulates fatty acid β-oxidation by inhibiting CPT1 mdpi.comcolumbia.edu |

| Tissue Expression | Majorly expressed in oxidative tissues (e.g., heart, skeletal muscle) nih.govmdpi.com |

Beyond the outer membrane, a distinct pool of malonyl-CoA is also generated within the mitochondrial matrix. johnshopkins.eduwikipedia.org This intramitochondrial synthesis is crucial for processes such as mitochondrial fatty acid synthesis (mtFAS), which is essential for producing precursors like lipoic acid. portlandpress.comnih.gov Two key enzymes contribute to this matrix pool: a mitochondrial isoform of ACC1 (mtACC1) and Acyl-Coenzyme A Synthetase Family Member 3 (ACSF3). portlandpress.comnih.gov

mtACC1: A specific isoform of ACC1 has been identified within the mammalian mitochondrial matrix. portlandpress.com This enzyme, like its cytosolic counterpart, catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. wikipedia.orgportlandpress.com Its function is believed to be redundant with ACSF3, providing the necessary malonyl-CoA for mitochondrial biogenesis, including the synthesis of lipoic acid. portlandpress.com

ACSF3: This enzyme represents an alternative pathway for malonyl-CoA synthesis within the mitochondrial matrix. johnshopkins.edu Unlike the ACC enzymes, ACSF3 is a malonyl-CoA synthetase that ligates malonate directly to Coenzyme A in an ATP-dependent reaction. nih.govnih.gov A primary role of ACSF3 is the detoxification of malonate, an endogenous metabolite that is a potent competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain. nih.govjohnshopkins.edunih.gov By converting malonate to malonyl-CoA, ACSF3 prevents the disruption of mitochondrial respiration. nih.govjohnshopkins.edu The resulting malonyl-CoA can then be used for mitochondrial protein malonylation or decarboxylated to acetyl-CoA by malonyl-CoA decarboxylase. johnshopkins.edu

The combined action of mtACC1 and ACSF3 ensures a steady supply of malonyl-CoA within the mitochondria, essential for both biosynthetic processes and metabolic detoxification. portlandpress.com

Compartmentalized Malonyl Coenzyme A Pools and Their Dynamic Regulation

The distinct localization of malonyl-CoA synthesis pathways results in the formation of compartmentalized metabolite pools. These pools are not static but are dynamically regulated to meet the specific metabolic needs of each subcellular environment.

Metabolism is highly compartmentalized, and the subcellular distribution of metabolites like acyl-CoAs is critical for determining their metabolic fate. researchgate.netnih.gov Advanced analytical techniques have confirmed that the acyl-CoA profiles of different organelles are distinct. nih.govbiorxiv.org For example, the relative abundance of various acyl-CoA species in the mitochondria is markedly different from that in the cytosol. biorxiv.org This compartmentalization prevents futile cycles, such as the simultaneous synthesis and oxidation of fatty acids, and allows for specific regulation of metabolic pathways. nih.govnih.gov The levels of malonyl-CoA in the cytosol, on the mitochondrial outer membrane, and within the mitochondrial matrix are independently regulated to control fatty acid synthesis, fatty acid oxidation, and mitochondrial biogenesis, respectively. nih.gov

Recent research has identified a distinct pool of acyl-CoAs within the cell nucleus, a compartment that has been historically challenging to analyze metabolically. researchgate.netnih.gov The nuclear acyl-CoA profile is different from that of the cytosol, with studies noting a particular enrichment of propionyl-CoA. researchgate.netbiorxiv.orgduke.edu While the roles of nuclear acetyl-CoA in histone acetylation are well-established as a key mechanism in epigenetic regulation and gene expression, the functions of other nuclear acyl-CoAs are an emerging area of investigation. nih.govresearchgate.net

Malonyl-CoA, as the cofactor for protein malonylation, is a candidate for influencing chromatin regulation. researchgate.net Protein malonylation is a post-translational modification that can alter protein function. The existence of a nuclear malonyl-CoA pool suggests a potential role in the malonylation of histones or other nuclear proteins, thereby directly influencing chromatin structure and gene expression. researchgate.net This represents a direct link between cellular metabolic status and the epigenetic control of the genome, although further research is needed to fully elucidate the specific mechanisms and consequences of nuclear malonylation.

Cytosolic Malonyl Coenzyme A Responsiveness to Altered Nutritional States

The concentration of cytosolic malonyl-coenzyme A (malonyl-CoA) is highly dynamic and exquisitely sensitive to the prevailing nutritional state of the organism. It functions as a critical metabolic sensor, integrating signals from nutrient availability to regulate the balance between fatty acid synthesis and oxidation. Levels of cytosolic malonyl-CoA fluctuate significantly in response to conditions such as fasting, refeeding, and variations in plasma glucose and insulin (B600854) concentrations.

Fasting and Refeeding Dynamics

Nutritional states of energy deficit or surplus lead to profound changes in malonyl-CoA levels in various tissues, including the liver, skeletal muscle, and hypothalamus.

During periods of fasting , a state of negative energy balance, there is a marked decrease in the concentration of malonyl-CoA. nih.govjci.org This reduction is a key physiological adaptation that alleviates the allosteric inhibition of carnitine palmitoyltransferase I (CPT-I), the enzyme controlling the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. nih.govphysiology.org Consequently, the decrease in malonyl-CoA during fasting promotes the oxidation of fatty acids to provide energy. jci.org For instance, studies in rats have shown that after 48 hours of starvation, malonyl-CoA levels in skeletal muscle are significantly diminished. physiology.orgresearchgate.net Similarly, hypothalamic malonyl-CoA levels drop during fasting, which is thought to stimulate food intake when food becomes available. nih.govoup.com

Conversely, upon refeeding after a period of starvation, there is a rapid and substantial increase in cytosolic malonyl-CoA concentrations. nih.govphysiology.org This increase is observed in the liver and muscle and is closely correlated with a switch from fatty acid oxidation to glucose utilization and fatty acid synthesis. physiology.org Research in 48-hour-starved rats demonstrated that refeeding caused malonyl-CoA levels to increase by 50-250% in the soleus and gastrocnemius muscles, with these increases correlating strongly with a rise in the whole-body respiratory quotient, indicating a shift towards carbohydrate metabolism and inhibition of fat oxidation. physiology.orgresearchgate.net In the hypothalamus, refeeding also elevates malonyl-CoA levels, which is believed to act as an anorectic signal to limit the feeding response. nih.govnih.govjohnshopkins.edu

The following table details the changes in malonyl-CoA concentrations in different tissues of 48-hour-starved rats upon refeeding.

| Time After Refeeding | Soleus Muscle (nmol/g) | Gastrocnemius Muscle (nmol/g) | Liver (nmol/g) |

|---|---|---|---|

| 0 h (48-h Starved) | 0.9 ± 0.1 | Data not specified | 1.9 ± 0.2 |

| 1 h | ~1.9 | Data not specified | 3.1 ± 0.3 |

| 3 h | Data not specified | Data not specified | 5.5 ± 0.3 |

| 12 h | Data not specified | Data not specified | Data not specified |

| 24 h | ~2.9 | Data not specified | Data not specified |

Table 1: Malonyl-CoA Concentrations in Rat Tissues During Refeeding. Data represents the mean ± SE of malonyl-CoA concentrations in the soleus muscle and liver of rats after 48 hours of starvation and at various time points after refeeding. Adapted from research findings. physiology.org

Influence of Glucose and Insulin

High levels of circulating glucose and insulin, typical of a fed or carbohydrate-rich state, lead to an increase in cytosolic malonyl-CoA. In the liver, insulin and glucose acutely increase the concentration of malonyl-CoA by activating acetyl-CoA carboxylase (ACC), the enzyme responsible for its synthesis. nih.gov

In skeletal muscle, the mechanism also involves the activation of ACC, but a key factor is the increased availability of cytosolic citrate (B86180). nih.govphysiology.orgphysiology.org When muscle is presented with insulin and glucose, there is an increase in glucose uptake and glycolysis, leading to a rise in mitochondrial citrate. physiology.org This citrate is then transported to the cytosol, where it acts as a potent allosteric activator of ACC, thereby stimulating malonyl-CoA production. nih.govnih.gov Studies in rats have demonstrated that sustained increases in plasma insulin and glucose can induce 70% to 125% increases in muscle malonyl-CoA, which are associated with significant elevations in the cellular concentrations of citrate and/or malate. nih.gov This mechanism links glucose metabolism directly to the regulation of fatty acid oxidation. physiology.org

The following table summarizes the responsiveness of cytosolic malonyl-CoA to various nutritional signals.

| Nutritional State | Key Signals | Effect on Cytosolic Malonyl-CoA | Primary Regulatory Mechanism | Metabolic Consequence |

|---|---|---|---|---|

| Fasting/Starvation | Low Insulin, High Glucagon | Decrease | Inhibition of ACC activity | Increased Fatty Acid Oxidation |

| Refeeding (after fast) | High Insulin, High Glucose | Increase | Activation of ACC | Decreased Fatty Acid Oxidation, Increased Lipogenesis |

| High Glucose/Insulin | High Insulin, High Glucose | Increase | Allosteric activation of ACC by cytosolic citrate (muscle); Dephosphorylation and activation of ACC (liver) | Inhibition of Fatty Acid Oxidation |

Table 2: Summary of Cytosolic Malonyl-CoA Responsiveness to Nutritional States. This table outlines the general responses of cytosolic malonyl-CoA levels to different nutritional conditions and the primary mechanisms involved.

Central Metabolic Roles of Malonyl Coenzyme a in Biological Systems

Mechanistic Involvement in De Novo Fatty Acid Biosynthesis

De novo fatty acid synthesis, the process of creating fatty acids from non-lipid precursors, relies heavily on the functions of malonyl-CoA. This molecule serves as the primary building block for elongating fatty acid chains and interacts with a complex enzymatic machinery to drive this anabolic pathway.

Function as a Two-Carbon Extender Unit Donor in Fatty Acid Chain Elongation

Malonyl-CoA is the direct donor of two-carbon units for the elongation of the growing fatty acid chain. wikipedia.orgchegg.comnih.govresearchgate.net The process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.govpharmacy180.comtaylorandfrancis.com This initial step is energetically unfavorable; however, the subsequent decarboxylation of the malonyl group during the condensation reaction provides the thermodynamic driving force for fatty acid synthesis. stackexchange.com In each cycle of elongation, a molecule of malonyl-CoA is added to the growing acyl chain, extending it by two carbons. researchgate.netelifesciences.org This cycle repeats until a fatty acid of the desired length, typically palmitate (a 16-carbon fatty acid), is produced. pharmacy180.com

Interactions with Fatty Acid Synthase (FAS) and Malonyl Coenzyme A:Acyl Carrier Protein Transacylase (MCAT)

The elongation of fatty acid chains is carried out by the multi-enzyme complex known as fatty acid synthase (FAS). taylorandfrancis.comresearchgate.net A key initial step in this process is the transfer of the malonyl group from malonyl-CoA to the acyl carrier protein (ACP) domain of the FAS complex. This reaction is catalyzed by malonyl-CoA:acyl carrier protein transacylase (MCAT). wikipedia.orgontosight.ainih.gov MCAT facilitates the formation of malonyl-ACP, which then serves as the substrate for the condensation reaction with the growing acyl chain. ebi.ac.uknih.govtaylorandfrancis.com The animal FAS is a dimer of two identical multifunctional polypeptides, and studies have shown that the MCAT domain of one subunit can functionally interact with the ACP domain of either the same or the opposite subunit, highlighting a degree of flexibility in the enzyme's mechanism. acs.orgacs.org

Contribution to Mitochondrial Fatty Acid Synthesis Pathways

While de novo fatty acid synthesis primarily occurs in the cytoplasm, a distinct fatty acid synthesis pathway also exists within the mitochondria (mtFAS). nih.govportlandpress.com Malonyl-CoA is also the essential substrate for this pathway. nih.govnih.gov In the mitochondria, MCAT catalyzes the transfer of the malonyl group from malonyl-CoA to the mitochondrial ACP. nih.govuniprot.orgresearchgate.net The resulting malonyl-ACP is then used for the elongation of fatty acid chains within the mitochondria. elifesciences.orgnih.gov The products of mtFAS are crucial for various mitochondrial processes, including the synthesis of lipoic acid, a vital cofactor for several mitochondrial enzyme complexes, and the assembly and function of the mitochondrial respiratory chain. portlandpress.comnih.gov

Regulatory Impact on Fatty Acid Oxidation

Beyond its role as a substrate in biosynthesis, malonyl-CoA is a potent allosteric regulator of fatty acid oxidation. This dual function ensures a reciprocal control mechanism, preventing the simultaneous synthesis and breakdown of fatty acids. nih.govoup.com

Allosteric Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) as a Key Control Point

Malonyl-CoA acts as a powerful inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation. wikipedia.orgnih.govresearchgate.netnih.gov By binding to CPT1, malonyl-CoA prevents fatty acids from entering the mitochondrial matrix, thereby effectively shutting down their oxidation. wikipedia.orgnih.gov This inhibition is a critical regulatory point that ensures when fatty acid synthesis is active (indicated by high levels of malonyl-CoA), fatty acid oxidation is suppressed. nih.govoup.com The sensitivity of CPT1 to malonyl-CoA can be influenced by various factors, including hormonal signals like insulin (B600854), which can increase the enzyme's sensitivity to inhibition. nih.gov Recent research also suggests that mitochondrial morphology plays a role, with mitochondrial fragmentation reducing CPT1's sensitivity to malonyl-CoA. embopress.orgresearchgate.netescholarship.org

Comparative Analysis of CPT1 Sensitivity to Malonyl Coenzyme A Across Different Tissues

The sensitivity of CPT1 to inhibition by malonyl-CoA varies between different isoforms of the enzyme, which are expressed in a tissue-specific manner. The liver isoform, CPT1A, and the muscle and heart isoform, CPT1B, exhibit different kinetic properties and sensitivities to malonyl-CoA. researchgate.netoup.com

| Tissue/Isoform | IC50 for Malonyl-CoA (µM) | Key Characteristics |

| Liver (CPT1A) | 116 | Less sensitive to malonyl-CoA inhibition. oup.com |

| Muscle/Heart (CPT1B) | 0.29 | Significantly more sensitive to malonyl-CoA inhibition compared to CPT1A. oup.com |

This table presents the half-maximal inhibitory concentration (IC50) of malonyl-CoA for different CPT1 isoforms, indicating the concentration of malonyl-CoA required to inhibit 50% of the enzyme's activity.

This differential sensitivity reflects the distinct metabolic roles of these tissues. For instance, the higher sensitivity of CPT1B in the heart and muscle allows for tighter regulation of fatty acid oxidation in tissues that rely heavily on this pathway for energy. nih.gov In contrast, the lower sensitivity of CPT1A in the liver is consistent with its role in processing and distributing fatty acids for various metabolic needs.

Participation in Polyketide Biosynthesis

Malonyl-coenzyme A is a fundamental building block in the biosynthesis of a large and diverse group of natural products known as polyketides. These compounds are synthesized by a class of enzymes called polyketide synthases (PKSs). The process is analogous to fatty acid synthesis, involving sequential decarboxylative condensations of acyl-CoA precursors.

Role as a Monomer Unit in Bacterial Aromatic Polyketide Assembly

In the realm of bacterial secondary metabolism, malonyl-CoA serves as the exclusive extender unit for the assembly of aromatic polyketides by Type II polyketide synthases. nih.gov These synthases are multi-enzyme complexes that construct the polyketide backbone through iterative Claisen condensations. nih.gov The process begins with a starter unit, which can vary, leading to a diverse array of polyketide backbones. nih.gov This starter unit is elongated by the successive addition of two-carbon units derived from malonyl-CoA. nih.gov

Each elongation cycle involves a decarboxylative condensation between a growing polyketide chain attached to the ketosynthase (KS) domain and a malonyl group tethered to an acyl carrier protein (ACP). nih.gov The carbon chain backbones of these aromatic polyketides are thus derived from malonyl-CoA building blocks. researchgate.net Once the full-length poly-β-ketone backbone is synthesized, it undergoes a series of cyclization and aromatization reactions, catalyzed by other enzymes in the PKS complex, to form the final aromatic polyketide product. nih.govnih.gov

| Key Components in Bacterial Aromatic Polyketide Assembly | Function |

| Type II Polyketide Synthase (PKS) | Multi-enzyme complex that catalyzes the synthesis of aromatic polyketides. nih.gov |

| Starter Unit | The initial acyl-CoA molecule that begins the polyketide chain. nih.gov |

| Malonyl-CoA | The exclusive extender unit, providing two-carbon units for chain elongation. nih.gov |

| Ketosynthase (KS) | Domain responsible for catalyzing the decarboxylative Claisen condensation. nih.gov |

| Acyl Carrier Protein (ACP) | Domain that carries the malonyl extender units to the growing polyketide chain. nih.gov |

| Cyclases/Aromatases | Enzymes that modify the poly-β-ketone backbone to form the final aromatic structure. nih.gov |

Engagement in Plant Polyphenol and Flavonoid Synthesis through Type III Polyketide Synthases

Malonyl-CoA is a crucial precursor in the biosynthesis of a wide variety of plant secondary metabolites, including polyphenols and flavonoids. This synthesis is primarily carried out by Type III polyketide synthases, which are simpler in structure compared to their bacterial counterparts, typically functioning as homodimers. nih.govresearchgate.net These enzymes catalyze the condensation of a starter molecule, often a phenylpropanoid-derived CoA ester like p-coumaroyl-CoA, with multiple molecules of malonyl-CoA. nih.govnih.gov

A well-studied example is Chalcone Synthase (CHS), a key enzyme in flavonoid biosynthesis. nih.gov CHS catalyzes the iterative condensation of three malonyl-CoA molecules with one molecule of p-coumaroyl-CoA. nih.govresearchgate.net This reaction forms a linear tetraketide intermediate, which then undergoes an intramolecular Claisen condensation to cyclize and form naringenin (B18129) chalcone, the precursor to a vast array of flavonoids. nih.gov The number of malonyl-CoA units incorporated can vary depending on the specific Type III PKS, leading to the production of different classes of plant polyketides. nih.gov

| Plant Type III PKS | Starter Molecule | Malonyl-CoA Units | Product Class |

| Chalcone Synthase (CHS) | p-coumaroyl-CoA | 3 | Flavonoids nih.govnih.gov |

| Stilbene Synthase (STS) | p-coumaroyl-CoA | 3 | Stilbenes frontiersin.org |

| Benzophenone Synthase (BPS) | Benzoyl-CoA | 3 | Benzophenones nih.gov |

| Bibenzyl Synthase (BBS) | m-hydroxyphenylpropionyl-CoA | 3 | Bibenzyls nih.gov |

| Pentaketide Chromone Synthase (PCS) | Malonyl-CoA | 5 | Chromones nih.gov |

Interconnections with Other Metabolic Pathways

Malonyl-CoA's role extends beyond being a mere building block; it is a key regulatory molecule that links various metabolic pathways, ensuring cellular homeostasis.

Facilitation of Alpha-Ketoglutarate (B1197944) Transport Across the Mitochondrial Membrane

While malonyl-CoA is primarily known for its role in cytosolic fatty acid synthesis, it indirectly influences mitochondrial processes. The transport of key metabolites across the mitochondrial membrane is essential for cellular respiration and energy production. ontosight.ai Alpha-ketoglutarate, a critical intermediate in the citric acid cycle, is transported across the inner mitochondrial membrane by the alpha-ketoglutarate/malate carrier. ontosight.aiontosight.ai This carrier facilitates the exchange of alpha-ketoglutarate for malate. ontosight.ai Malate can be transported out of the mitochondria and then converted to oxaloacetate and subsequently to citrate (B86180) in the cytosol. This citrate is a precursor for the cytosolic acetyl-CoA from which malonyl-CoA is synthesized. nih.gov Therefore, the dynamics of malonyl-CoA synthesis are linked to the transport of citric acid cycle intermediates like alpha-ketoglutarate.

Metabolic Linkage to the Mevalonate (B85504) Pathway via 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-Coenzyme A)

The mevalonate pathway, responsible for the synthesis of isoprenoids and steroids, including cholesterol, begins with the condensation of acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). frontiersin.orgwikipedia.org Research has established a biosynthetic pathway for mevalonic acid that utilizes both acetyl-CoA and malonyl-CoA as substrates. researchgate.net In this pathway, a purified enzyme system can synthesize biologically active HMG-CoA from acetyl-CoA and malonyl-CoA. researchgate.net This indicates a direct metabolic link where malonyl-CoA can contribute to the pool of HMG-CoA, the precursor for mevalonate and subsequently, a vast number of essential biomolecules. Interestingly, HMG-CoA has a structure similar to that of malonyl-CoA, and there is evidence of cross-talk and potential regulatory interactions between these pathways. researchgate.net

| Pathway | Key Intermediate | Connection to Malonyl-CoA |

| Mevalonate Pathway | 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) | Malonyl-CoA can serve as a substrate, along with acetyl-CoA, for the synthesis of HMG-CoA. researchgate.net |

Enzymatic and Regulatory Networks Modulating Malonyl Coenzyme a Homeostasis

Fine-Tuning of Acetyl-Coenzyme A Carboxylase Activity

The activity of ACC is meticulously controlled through both rapid, short-term mechanisms like allosteric regulation and covalent modification, and longer-term regulation of its expression. These mechanisms allow the cell to fine-tune the production of malonyl-CoA in response to various physiological signals.

Citrate (B86180), a key intermediate in the tricarboxylic acid (TCA) cycle, serves as a crucial allosteric activator of ACC. oup.comyoutube.com When cellular energy levels are high, citrate is transported from the mitochondria into the cytoplasm. youtube.com In the cytoplasm, high concentrations of citrate signal an abundance of acetyl-CoA and ATP, indicating that the cell has sufficient energy and building blocks for fatty acid synthesis.

Citrate activates ACC by inducing a significant conformational change; it promotes the polymerization of inactive, dimeric forms of the enzyme into an active, filamentous polymer. nih.govportlandpress.com This polymerization process is a second-order reaction, with dimerization of the active protomer being the rate-limiting step. nih.gov Both major isoforms of ACC, ACC-1 and ACC-2, are activated by citrate, though ACC-1 polymerizes more readily. portlandpress.com This activation mechanism ensures that fatty acid synthesis is initiated only when the precursor, acetyl-CoA (derived from citrate by ATP-citrate lyase), is plentiful. researchgate.net

| Regulator | Type | Mechanism of Action | Physiological Signal |

|---|---|---|---|

| Citrate | Activator | Induces polymerization of inactive dimers into active filaments. nih.govportlandpress.com | High cellular energy and carbon availability. youtube.com |

| Glutamate | Activator | Promotes ACC activation, linking amino acid metabolism to fatty acid synthesis. portlandpress.com | Signals from amino acid metabolism. portlandpress.com |

| Long-Chain Fatty Acyl-CoAs (e.g., Palmitoyl-CoA) | Inhibitor | Acts as a negative feedback inhibitor, causing depolymerization of the active enzyme. oup.comyoutube.com | Abundance of fatty acids, the end-product of the pathway. pnas.org |

Covalent modification through reversible phosphorylation is a primary short-term mechanism for regulating ACC activity. nih.govresearchgate.net This process is governed by a variety of protein kinases and phosphatases that respond to hormonal and metabolic signals.

AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, plays a major role in ACC phosphorylation. When cellular AMP levels rise (indicating low energy), AMPK is activated and phosphorylates ACC, leading to its inactivation. researchgate.netnih.gov This phosphorylation event makes the enzyme more sensitive to inhibition by fatty acyl-CoAs and can render it more dependent on the allosteric activator citrate to achieve activity. nih.govbyu.edu Hormones such as glucagon and epinephrine can also trigger cyclic AMP-dependent protein kinase, which phosphorylates and inactivates ACC, thereby inhibiting lipogenesis during times of energy demand. oup.com

Conversely, the hormone insulin (B600854), which signals a well-fed state, promotes the dephosphorylation and activation of ACC. youtube.com Insulin activates protein phosphatases that remove the inhibitory phosphate groups from ACC, leading to an active enzyme and stimulating the conversion of excess carbohydrates into fatty acids. youtube.com Therefore, the phosphorylation state of ACC serves as a molecular switch, integrating hormonal and metabolic signals to control malonyl-CoA synthesis. nih.govresearchgate.net

Interplay of Feedback and Allosteric Control Mechanisms in Lipid Metabolism

The regulation of malonyl-CoA homeostasis is a classic example of feedback inhibition, where the end-products of a metabolic pathway regulate earlier, rate-limiting steps. Long-chain fatty acyl-CoAs, the ultimate products of fatty acid synthesis, are potent feedback inhibitors of ACC. oup.compnas.org An accumulation of these molecules signals that the cell's capacity for fatty acid utilization or storage has been met, leading to the inhibition of further synthesis by causing the depolymerization of the active ACC enzyme. youtube.com

Furthermore, malonyl-CoA itself plays a crucial dual role in lipid metabolism. Beyond serving as the building block for fatty acid synthesis, it acts as a key allosteric regulator. Malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane that is responsible for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. wikipedia.orgnih.gov This inhibition ensures that newly synthesized fatty acids are not immediately catabolized, providing a mechanism for coordinating anabolic and catabolic pathways. When ACC is active and producing malonyl-CoA for fatty acid synthesis, β-oxidation is concurrently suppressed.

Genetic and Proteomic Strategies for Manipulating Malonyl Coenzyme A Pool Sizes

Advances in synthetic biology and metabolic engineering have enabled the development of sophisticated strategies to manipulate intracellular malonyl-CoA concentrations for the enhanced production of valuable polyketides and other chemicals. These strategies often focus on overcoming the tight native regulation of malonyl-CoA pools. nih.gov

One successful approach involves engineering orthogonal metabolic pathways. For example, by disrupting the native pathway and introducing a malonate transporter and a malonyl-CoA ligase, researchers have made E. coli's malonyl-CoA levels directly tunable by the addition of exogenous malonate. nih.gov This strategy bypasses the complex regulation of ACC and has been shown to significantly increase the titers of malonyl-CoA-derived products. nih.gov

Another powerful strategy involves the design of synthetic regulatory circuits. Negative feedback circuits have been constructed using malonyl-CoA sensor-actuator proteins, such as the FapR transcription factor from Bacillus subtilis. nih.gov This system can be engineered to control the expression of ACC; when malonyl-CoA levels are low, the circuit upregulates ACC expression, and when levels are high, it downregulates expression. nih.govresearchgate.net This dynamic regulation helps to balance the metabolic burden of enzyme overexpression with the demand for malonyl-CoA, leading to improved productivity. nih.gov Furthermore, adaptive laboratory evolution and targeted gene knockouts, such as those for iron transport or fatty acid degradation pathways, have been employed to identify mutations that further boost the intracellular availability of malonyl-CoA. nih.gov

| Strategy | Description | Key Components/Targets | Outcome |

|---|---|---|---|

| Orthogonal Biosynthesis Pathway | Introduction of a non-native pathway for malonyl-CoA synthesis that bypasses native regulation. nih.gov | Malonate transporter (matC), Malonate:CoA-ligase (matB). nih.gov | Tunable control over malonyl-CoA levels via exogenous malonate; increased product titers. nih.gov |

| Synthetic Regulatory Circuits | Use of a sensor-actuator system to create a negative feedback loop controlling ACC expression. nih.gov | Malonyl-CoA-responsive transcription factor (e.g., FapR). nih.govresearchgate.net | Balanced ACC expression, reduced toxicity, and increased fatty acid productivity. nih.gov |

| Targeted Gene Knockouts | Deletion of genes for competing pathways to increase precursor availability or reduce product degradation. nih.gov | Iron transport genes (fhuA, tonB), β-oxidation genes (fadI, atoB). nih.gov | Increased intracellular malonyl-CoA levels. nih.gov |

| Adaptive Laboratory Evolution (ALE) | Applying selective pressure to evolve strains with improved production phenotypes. nih.gov | Various genomic loci affecting metabolism and regulation. nih.gov | Identification of novel mutations that enhance malonyl-CoA pools and polyketide production. nih.gov |

Advanced Research Methodologies for Malonyl Coenzyme a Investigation

Quantitative Analytical Techniques for Intracellular and Subcellular Malonyl Coenzyme A Profiling

Accurate measurement of intracellular and subcellular concentrations of malonyl-CoA is fundamental to understanding its regulatory functions. Due to its low abundance and inherent instability, several specialized techniques have been developed and optimized for its quantification.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) stands as a primary and robust method for the quantification of malonyl-CoA in biological samples. elsevierpure.comnih.govacs.orgnih.gov This technique offers high sensitivity and specificity, allowing for the accurate measurement of various acyl-CoA species, including malonyl-CoA, from complex tissue and cell extracts. elsevierpure.comnih.gov The general workflow involves the extraction of malonyl-CoA from tissues—often using acids like trichloroacetic or perchloric acid—followed by separation using a reversed-phase HPLC column and detection by electrospray mass spectrometry. nih.govahajournals.org

Quantification is typically achieved through the use of an internal standard, such as ¹³C₃-labeled malonyl-CoA, and the generation of a multiple-point standard curve. nih.gov This approach has been successfully validated for various tissues, including liver, heart, and skeletal muscle. nih.gov Studies have reported varying recoveries of malonyl-CoA depending on the tissue type, with figures around 28.8% for liver, 48.5% for heart, and 44.7% for skeletal muscle. nih.gov Despite these variations, the method demonstrates good linearity, accuracy, and precision, with within-run variations typically between 5% and 11%. nih.gov The lower limit of quantification for similar acyl-CoAs has been reported to be as low as 0.225 pmol. researchgate.net Recent advancements have focused on improving sample stability and throughput, with methods capable of analyzing multiple acyl-CoAs in a single run of just a few minutes. elsevierpure.comresearchgate.net

Table 1: Malonyl-CoA Content in Various Rat Tissues Measured by HPLC/MS

| Tissue | Malonyl-CoA Content (nmol/g wet weight) | Reference |

| Liver | 1.9 ± 0.6 | nih.gov |

| Heart | 1.3 ± 0.4 | nih.gov |

| Skeletal Muscle | 0.7 ± 0.2 | nih.gov |

| Brown Adipose Tissue | ~13 | portlandpress.com |

Note: Data represents mean ± standard deviation.

While specific search results detailing the direct application of "Stable Isotope-Labeled Extraction and Compartmental Fractionation (SILEC-SF)" for malonyl-CoA were not prominently found, the principles of stable isotope labeling are integral to advanced metabolic studies involving this molecule. Isotope labeling is a powerful tool for tracing the metabolic fate of molecules and understanding flux through pathways.

Isotope tracing and metabolic flux analysis are essential for understanding the dynamic synthesis and consumption of malonyl-CoA. These techniques involve introducing isotopically labeled precursors, such as ¹³C-glucose, into a biological system and tracking the incorporation of the label into malonyl-CoA and its downstream products. nih.gov This allows researchers to determine the rates of metabolic pathways, providing a dynamic view of cellular metabolism that steady-state concentration measurements alone cannot offer. nih.govacs.org

For instance, metabolic flux analysis can reveal how different cellular conditions or genetic modifications affect the flow of carbon from various sources into the malonyl-CoA pool. nih.govacs.org This is particularly important for metabolic engineering applications where the goal is to increase the production of malonyl-CoA-derived compounds. nih.govacs.orgnih.gov By understanding the flux distribution around the malonyl-CoA node, researchers can identify bottlenecks and target specific enzymes for modification to enhance production. nih.govacs.org

Established Experimental Models for Malonyl Coenzyme A Metabolism Studies

To investigate the role of malonyl-CoA in various physiological and pathological contexts, researchers utilize a range of experimental models, from cultured cell lines to whole organisms.

Mammalian cell lines are invaluable tools for dissecting the molecular mechanisms of malonyl-CoA metabolism in a controlled environment.

HepG2 (Human Hepatocellular Carcinoma): These cells are widely used to study hepatic lipid and glucose metabolism. acs.orgresearchgate.netbiorxiv.org Studies in HepG2 cells have shown that various compounds can modulate malonyl-CoA levels, affecting lipid synthesis and oxidation. acs.orgresearchgate.net For example, treatments that activate AMPK can lead to the inactivation of acetyl-CoA carboxylase (ACC), reducing malonyl-CoA synthesis and consequently promoting fatty acid oxidation. acs.org

MCF-7 (Human Breast Adenocarcinoma): This cell line is a key model for studying the role of fatty acid metabolism in cancer. researchgate.netnih.govaacrjournals.org Research has demonstrated that inhibiting fatty acid synthase (FAS) in MCF-7 cells leads to a rapid increase in intracellular malonyl-CoA levels, which is linked to cytotoxicity and apoptosis. researchgate.netnih.govaacrjournals.org This suggests that the accumulation of malonyl-CoA could be a therapeutic strategy for certain cancers. researchgate.netnih.gov

Brown Preadipocytes: These cells are crucial for studying the unique metabolic properties of brown adipose tissue (BAT), which is specialized for thermogenesis. nih.govnih.gov In brown adipocytes, malonyl-CoA plays a key role in regulating the balance between fatty acid synthesis and oxidation. nih.gov These cells express both ACC1 (cytosolic) and ACC2 (mitochondrial-associated), which allows for distinct regulation of malonyl-CoA pools for lipogenesis and control of fatty acid oxidation. nih.gov

Ex vivo and in vivo tissue models, primarily in rodents, provide a more physiologically relevant context for studying malonyl-CoA metabolism.

Liver: The liver is a central hub for fatty acid metabolism, and studies in rats have shown that malonyl-CoA levels in the liver change rapidly in response to nutritional status. For example, after a period of fasting, refeeding leads to a significant increase in hepatic malonyl-CoA, which is associated with the inhibition of fatty acid oxidation. physiology.orgnih.govphysiology.org In fed rats, the malonyl-CoA content can fluctuate between 1 and 6 nmol/g wet weight. nih.gov

Heart: In the heart, malonyl-CoA is a critical regulator of substrate utilization, particularly the balance between fatty acid and glucose oxidation. nih.govoup.comahajournals.orgnih.gov An increase in cardiac malonyl-CoA levels inhibits carnitine palmitoyltransferase 1 (CPT1), leading to reduced fatty acid uptake into the mitochondria and a corresponding increase in glucose oxidation. oup.comahajournals.org This mechanism is particularly relevant in the context of cardiac ischemia, where shifting energy metabolism away from fatty acids towards glucose can be protective. ahajournals.orgahajournals.org

Skeletal Muscle: Similar to the heart, malonyl-CoA in skeletal muscle plays a key role in regulating fuel selection. physiology.orgnih.govphysiology.orgnih.gov Increases in muscle malonyl-CoA levels, for instance during refeeding after a fast, are associated with an inhibition of fatty acid oxidation. physiology.orgnih.govphysiology.org The concentration of malonyl-CoA in rodent skeletal muscle is in the micromolar range, which is significantly higher than the concentration needed to inhibit CPT1 activity. researchgate.net

Table 2: Changes in Malonyl-CoA Concentration in Rat Tissues Under Different Nutritional States

| Tissue | Condition | Malonyl-CoA Concentration (nmol/g) | Reference |

| Liver | 48-h Starved | 1.9 ± 0.2 | physiology.org |

| Liver | Starved-Refed (3h) | 5.5 ± 0.3 | physiology.org |

| Soleus Muscle | 48-h Starved | ~0.4 | physiology.org |

| Soleus Muscle | Starved-Refed (18h) | ~1.4 | physiology.org |

| Gastrocnemius Muscle | 48-h Starved | ~0.2 | physiology.org |

| Gastrocnemius Muscle | Starved-Refed (18h) | ~0.7 | physiology.org |

Note: Data is approximated from graphical representations in the cited source.

Enzymatic Assay Systems for Malonyl Coenzyme A-Related Activities

To study the roles and regulation of malonyl-CoA, researchers rely on a variety of enzymatic assays that measure the activity of key related enzymes or metabolic processes.

Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid oxidation. nih.gov Assays for CPT1 activity are therefore crucial for understanding how malonyl-CoA regulates this process. These assays typically measure the rate at which CPT1 catalyzes the transfer of an acyl group from a long-chain acyl-CoA (like palmitoyl-CoA) to L-carnitine, forming acylcarnitine.

A common method is the radiometric assay . In this forward assay, a radiolabeled substrate, such as [³H]L-carnitine or [¹⁴C]palmitoyl-CoA, is used. The reaction is initiated by adding the enzyme source (e.g., isolated mitochondria or permeabilized cells) to a reaction mixture containing the substrates. After a set incubation time, the reaction is stopped, and the radiolabeled acylcarnitine product is separated from the unreacted radiolabeled substrate. The radioactivity of the product is then measured using liquid scintillation counting to determine the enzyme's activity. The inhibitory effect of malonyl-CoA is assessed by including it in the reaction mixture at various concentrations and determining the concentration required for 50% inhibition (IC₅₀). researchgate.net Studies have shown that the IC₅₀ of CPT1 for malonyl-CoA is in the nanomolar to low micromolar range, though this can be influenced by the concentration of the substrate, palmitoyl-CoA. researchgate.netresearchgate.net

One widely used technique involves tracking the metabolism of radiolabeled fatty acids , typically [¹⁴C]- or [³H]-labeled palmitate. nih.govresearchgate.net In this method, cells or tissue homogenates are incubated with the radiolabeled fatty acid. The rate of FAO is determined by measuring the amount of radiolabeled end-products generated. This can be the amount of ¹⁴CO₂ produced or the quantity of radiolabeled acid-soluble metabolites (intermediates of the Krebs cycle) that are released. nih.gov By comparing the FAO rate in the presence and absence of conditions that alter intracellular malonyl-CoA levels, researchers can quantify the regulatory impact of this molecule.

Another method for assessing whole-body fatty acid oxidation is indirect calorimetry . nih.govnih.gov This technique measures the rates of oxygen consumption (V̇O₂) and carbon dioxide production (V̇CO₂) of an organism. researchgate.net From these measurements, the respiratory quotient (RQ), which is the ratio of V̇CO₂ to V̇O₂, is calculated. nih.gov The RQ value provides an indication of the proportion of carbohydrates versus fats being metabolized for energy; a lower RQ indicates a greater reliance on fat oxidation. nih.gov While less direct than tracer methods, indirect calorimetry is non-invasive and provides a valuable systemic view of metabolic fuel selection.

Succinyl-CoA ligase (SUCL), also known as succinyl-CoA synthetase (SCS), is a mitochondrial enzyme that catalyzes the reversible reaction of succinyl-CoA to succinate (B1194679), coupled with the phosphorylation of GDP or ADP. wikipedia.org While not directly consuming malonyl-CoA, its activity is relevant in the broader context of CoA metabolism and the citric acid cycle.

The activity of SUCL is commonly measured using a colorimetric assay . assaygenie.commybiosource.comabcam.co.jp The principle of this assay is based on measuring the formation of succinyl-CoA in the forward reaction (succinate + ATP + CoA → succinyl-CoA + ADP + Pi). assaygenie.comabcam.co.jp The succinyl-CoA produced in this reaction then participates in a subsequent enzyme-coupled reaction that generates a colored product. This product has a strong absorbance at a specific wavelength, typically 450 nm, which can be measured with a spectrophotometer. assaygenie.commybiosource.comabcam.co.jp The rate of color formation is directly proportional to the SUCL activity in the sample. sigmaaldrich.com Commercially available kits provide the necessary reagents, including the assay buffer, substrate mix, and a developer solution, allowing for a straightforward and high-throughput assessment of enzyme activity in samples like tissue homogenates and isolated mitochondria. assaygenie.comaffiassay.com The assay can be run in kinetic mode, where the change in absorbance is monitored over time to calculate the reaction rate. abcam.co.jp

Approaches for Modulating Malonyl Coenzyme A Availability in Research Contexts

Manipulating the intracellular concentration of malonyl-CoA is a key objective in metabolic engineering and for studying its regulatory roles. Beyond genetic modifications, direct supplementation of precursors can be a powerful tool.

A highly effective strategy to increase the intracellular pool of malonyl-CoA, particularly in engineered microbial systems, is through the supplementation of exogenous malonate. researchgate.net This approach creates an orthogonal biosynthetic pathway that bypasses the native, tightly regulated production of malonyl-CoA from acetyl-CoA by ACC. researchgate.net The successful implementation of this strategy requires two key heterologous components to be engineered into the host organism:

A malonate transporter: Most research organisms, including E. coli and S. cerevisiae, cannot efficiently import malonate from the growth medium. nih.gov Therefore, a gene encoding a suitable transporter, such as the mae1 dicarboxylic acid transporter from Schizosaccharomyces pombe, must be introduced and expressed. nih.govntu.edu.sg

A malonyl-CoA synthetase (MCS) or ligase: An enzyme is needed to convert the imported malonate into malonyl-CoA. The MatB enzyme from Rhizobium leguminosarium or other malonyl-CoA synthetases are commonly used for this purpose. nih.govntu.edu.sg This enzyme catalyzes the ATP-dependent ligation of coenzyme A to malonate. nih.gov

By providing malonate in the culture medium, these engineered strains can efficiently generate high levels of intracellular malonyl-CoA, independent of the central carbon metabolism that governs acetyl-CoA levels. This approach has been successfully used to significantly boost the production of malonyl-CoA-derived compounds, such as polyketides and fatty acids, in both E. coli and S. cerevisiae. researchgate.netresearchgate.net It provides a powerful method for uncoupling product synthesis from the complex native regulation of the ACC enzyme. researchgate.net

Pharmacological Inhibition of Fatty Acid Synthase (FAS)

The pharmacological inhibition of Fatty Acid Synthase (FAS), a critical enzyme in the de novo synthesis of long-chain fatty acids, serves as a significant methodology for investigating the roles of Malonyl-Coenzyme A. patsnap.com FAS catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce fatty acids. aacrjournals.org Consequently, blocking its activity leads to the accumulation of its substrate, malonyl-CoA, providing a powerful tool to study the downstream effects of elevated intracellular malonyl-CoA levels. researchgate.net

Inhibition of FAS in various cell types, particularly in cancer cells where FAS is often overexpressed, has been shown to cause a rapid and substantial increase in the intracellular concentration of malonyl-CoA. nih.govnih.gov This accumulation is considered a key trigger for the cytotoxic and apoptotic effects observed upon FAS inhibition. nih.govnih.gov The mechanism is twofold: the direct buildup of malonyl-CoA and the subsequent inhibition of other metabolic pathways. Specifically, elevated malonyl-CoA allosterically inhibits carnitine palmitoyltransferase-1 (CPT-1), an enzyme essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.govresearchgate.net This dual effect—halting fatty acid synthesis while simultaneously blocking fatty acid oxidation—creates a state of metabolic crisis that can lead to programmed cell death. nih.gov

Several compounds have been instrumental in these investigations. Cerulenin, a mycotoxin, and C75, a synthetic compound, are well-characterized inhibitors of FAS. nih.govnih.gov Studies using these inhibitors in human breast cancer cells have demonstrated that they induce a rapid increase in malonyl-CoA levels, which precedes the onset of apoptosis. nih.gov Conversely, inhibiting the enzyme upstream of malonyl-CoA synthesis, acetyl-CoA carboxylase (ACC), with compounds like 5-(tetradecyloxy)-2-furoic acid (TOFA), leads to a decrease in malonyl-CoA levels and does not produce the same cytotoxic effects. aacrjournals.orgnih.gov Furthermore, the simultaneous administration of TOFA with a FAS inhibitor can rescue cancer cells from apoptosis, highlighting the central role of malonyl-CoA accumulation in the cytotoxic mechanism of FAS inhibition. aacrjournals.orgnih.gov

These pharmacological approaches have established that the cytotoxicity from FAS inhibition stems from a nonphysiological state characterized by increased malonyl-CoA, and decreased fatty acid synthesis and oxidation. nih.gov The central administration of the FAS inhibitor C75 in animal models has also been shown to increase malonyl-CoA concentrations in the hypothalamus, which is linked to suppressed food intake and increased energy expenditure. pnas.org

| Pharmacological Agent | Target Enzyme | Effect on Malonyl-CoA Levels | Observed Cellular/Physiological Outcome | Reference |

|---|---|---|---|---|

| Cerulenin | Fatty Acid Synthase (FAS) | Rapid Increase | Induces apoptosis in cancer cells; inhibits CPT-1 and fatty acid oxidation. | nih.govnih.gov |

| C75 | Fatty Acid Synthase (FAS) | Rapid Increase | Induces apoptosis in cancer cells; increases hypothalamic malonyl-CoA, suppressing food intake. | nih.govpnas.org |

| 5-(tetradecyloxy)-2-furoic acid (TOFA) | Acetyl-CoA Carboxylase (ACC) | Decrease | Reduces intracellular malonyl-CoA; not cytotoxic alone; can rescue cells from FAS inhibitor-induced apoptosis. | nih.gov |

| Etomoxir | Carnitine Palmitoyltransferase-1 (CPT-1) | No Direct Effect | Inhibits fatty acid oxidation; mimics aspects of FAS inhibition cytotoxicity when combined with an ACC inhibitor. | nih.gov |

Genetic Engineering for Enzyme Overexpression or Repression

Genetic engineering provides a precise and powerful methodology for investigating malonyl-CoA by directly manipulating the expression of enzymes that regulate its intracellular concentration. These strategies primarily involve the overexpression of enzymes responsible for malonyl-CoA synthesis or the repression of enzymes that consume it. researchgate.netnih.gov

Enzyme Overexpression

A primary strategy to increase the intracellular pool of malonyl-CoA is the overexpression of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the rate-limiting step of converting acetyl-CoA to malonyl-CoA. ontosight.ainih.govtandfonline.com This approach has been widely applied in various microbial hosts, including bacteria, yeast, and algae, to enhance the production of valuable malonyl-CoA-derived compounds like polyketides, flavonoids, and biofuels. researchgate.netnih.gov

For instance, overproducing the four subunits of the Escherichia coli ACC resulted in greatly increased enzyme activity and a corresponding increase in the intracellular level of malonyl-CoA. researchgate.net In another study, overexpressing an ACC gene from the oleaginous fungus Mucor rouxii in the yeast Hansenula polymorpha led to a 40% increase in the total fatty acid content, demonstrating a significant diversion of carbon flux towards lipid synthesis. nih.gov Similarly, engineering the green alga Chlamydomonas reinhardtii to overexpress ACC resulted in a 240% increase in malonyl-CoA levels compared to the wild-type strain. researchgate.net In the yeast Saccharomyces cerevisiae, overexpressing the ACC1 gene from the oleaginous yeast Lipomyces starkeyi resulted in a 24% increase in lipid content. tandfonline.com These studies underscore that ACC activity is a critical control point for the availability of malonyl-CoA. nih.gov

Enzyme Repression

An alternative genetic strategy is to repress the expression of enzymes that consume malonyl-CoA, primarily those in the fatty acid synthesis (FAS) pathway. Since the complete inactivation of this pathway is often lethal, methods for conditional downregulation are employed. nih.gov Synthetic antisense RNAs (asRNAs) have been successfully used in E. coli to down-regulate the expression of genes in the fatty acid biosynthesis pathway, such as fabD, which encodes malonyl-CoA-acyl carrier protein transacylase. nih.gov This targeted repression led to a 4.5-fold increase in the intracellular malonyl-CoA concentration, which significantly enhanced the production of downstream products like resveratrol (B1683913) and naringenin (B18129). nih.gov This approach effectively redirects the flow of malonyl-CoA away from fatty acid synthesis and towards the production of other desired molecules.

| Genetic Strategy | Target Gene/Enzyme | Host Organism | Key Research Finding | Reference |

|---|---|---|---|---|

| Overexpression | Acetyl-CoA Carboxylase (ACC) subunits | Escherichia coli | Greatly increased ACC activity and intracellular malonyl-CoA levels. | researchgate.net |

| Overexpression | Mucor rouxii ACC1 gene | Hansenula polymorpha | Achieved a 40% increase in total fatty acid content. | nih.gov |

| Overexpression | Acetyl-CoA Carboxylase (ACCa) | Chlamydomonas reinhardtii | Increased malonyl-CoA levels by 240% compared to wild-type. | researchgate.net |

| Overexpression | Lipomyces starkeyi ACC1 gene (LsACC1) | Saccharomyces cerevisiae | Led to a 24% increase in lipid content. | tandfonline.com |

| Repression (antisense RNA) | fabD (malonyl-CoA-acyl carrier protein transacylase) | Escherichia coli | Resulted in a 4.5-fold increase in intracellular malonyl-CoA concentration. | nih.gov |

Malonyl Coenzyme a in the Context of Biological Significance and Pathophysiological Research

Fundamental Contributions to Cellular Energy Homeostasis and Lipid Regulation

Malonyl-coenzyme A (Malonyl-CoA) is a pivotal molecule in cellular metabolism, acting as a critical regulator of energy homeostasis and lipid balance. ontosight.ai Its synthesis from acetyl-CoA is a committed step in the creation of fatty acids. ontosight.ai Beyond its role as a building block for fatty acid synthesis, Malonyl-CoA functions as a crucial signaling molecule that governs the switch between fatty acid synthesis and degradation. ontosight.airesearchgate.net

A primary mechanism through which Malonyl-CoA exerts its regulatory effects is by inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. ontosight.aiwikipedia.org By blocking CPT1, Malonyl-CoA effectively prevents the breakdown of fatty acids when the cell has sufficient energy, thus directing metabolic flux towards energy storage in the form of lipids. wikipedia.orgresearchgate.net Conversely, a decrease in Malonyl-CoA levels lifts this inhibition, allowing for an increase in fatty acid oxidation to meet cellular energy demands. oup.com This reciprocal regulation ensures a fine-tuned balance between lipid synthesis and utilization, which is fundamental to maintaining cellular energy homeostasis. researchgate.net The concentration of Malonyl-CoA is tightly controlled by the enzymes acetyl-CoA carboxylase (ACC), which synthesizes it, and malonyl-CoA decarboxylase (MCD), which degrades it. oup.com

| Key Molecules in Malonyl-CoA Metabolism | Function |

| Malonyl-CoA | Central molecule in fatty acid metabolism; precursor for fatty acid synthesis and inhibitor of fatty acid oxidation. ontosight.aiwikipedia.org |

| Acetyl-CoA | Precursor for the synthesis of Malonyl-CoA. ontosight.ai |

| Acetyl-CoA Carboxylase (ACC) | Enzyme that catalyzes the formation of Malonyl-CoA from Acetyl-CoA. ontosight.ai |

| Malonyl-CoA Decarboxylase (MCD) | Enzyme that degrades Malonyl-CoA back to Acetyl-CoA and carbon dioxide. oup.com |

| Carnitine Palmitoyltransferase 1 (CPT1) | Enzyme inhibited by Malonyl-CoA, controlling the entry of fatty acids into mitochondria for oxidation. ontosight.aiwikipedia.org |

Research into Malonyl Coenzyme A's Role in Specific Metabolic Disorders

Dysregulation of Malonyl-CoA metabolism is implicated in several inherited metabolic disorders, leading to the accumulation of toxic metabolites and a range of clinical manifestations.

Investigating Combined Malonic and Methylmalonic Aciduria (CMAMMA)

Combined malonic and methylmalonic aciduria (CMAMMA) is an inborn error of metabolism characterized by the elevated levels of both malonic acid and methylmalonic acid in the body. medlineplus.govwikipedia.org Research has identified mutations in the ACSF3 gene as the cause of CMAMMA. medlineplus.govnih.gov This gene encodes for a mitochondrial malonyl-CoA synthetase, an enzyme that converts malonic acid to malonyl-CoA. medlineplus.govmedlineplus.gov A deficiency in this enzyme leads to an accumulation of malonic acid and a subsequent increase in methylmalonic acid. wikipedia.org The clinical presentation of CMAMMA is variable, with some individuals developing symptoms in childhood, including ketoacidosis, developmental delay, and failure to thrive, while others may not show symptoms until adulthood, often presenting with neurological issues such as seizures and memory loss. medlineplus.govmedlineplus.gov

Studies on Malonic Aciduria

Malonic aciduria, also known as malonyl-CoA decarboxylase deficiency, is another rare autosomal recessive metabolic disorder. wikipedia.orgmdpi.com This condition is caused by mutations in the MLYCD gene, which provides instructions for making the enzyme malonyl-CoA decarboxylase. wikipedia.orgmdpi.com This enzyme is responsible for the breakdown of malonyl-CoA into acetyl-CoA and carbon dioxide. wikipedia.orgmdpi.com A deficiency in malonyl-CoA decarboxylase leads to an accumulation of malonyl-CoA, which in turn results in increased levels of malonic acid. mdpi.commdpi.com The excess malonyl-CoA also inhibits fatty acid oxidation. wikipedia.org Symptoms of malonic aciduria can vary but often include developmental delay, seizures, hypoglycemia, metabolic acidosis, and cardiomyopathy. mdpi.combabydetect.com

| Metabolic Disorder | Deficient Enzyme | Accumulated Metabolites | Key Clinical Features |

| Combined Malonic and Methylmalonic Aciduria (CMAMMA) | ACSF3 (malonyl-CoA synthetase) medlineplus.govmedlineplus.gov | Malonic acid, Methylmalonic acid medlineplus.govwikipedia.org | Ketoacidosis, developmental delay, neurological problems. medlineplus.govmedlineplus.gov |

| Malonic Aciduria | Malonyl-CoA decarboxylase wikipedia.orgmdpi.com | Malonyl-CoA, Malonic acid mdpi.commdpi.com | Developmental delay, seizures, cardiomyopathy. mdpi.combabydetect.com |

Implications in Systemic Metabolic Dysregulation Research

Beyond rare inherited disorders, research has increasingly highlighted the role of Malonyl-CoA in more common systemic metabolic dysregulations, such as obesity, insulin (B600854) resistance, and cardiovascular disease.

Research into Connections with Obesity and Insulin Resistance Phenotypes

Alterations in tissue levels of Malonyl-CoA have been shown to significantly impact the development of obesity and insulin resistance. elsevierpure.com In skeletal muscle, elevated levels of Malonyl-CoA have been observed in obese and type 2 diabetic individuals. diabetesjournals.orgnih.gov This increase in Malonyl-CoA inhibits fatty acid oxidation and promotes the synthesis of lipids, contributing to the accumulation of fat in muscle tissue, which is a key factor in the development of insulin resistance. diabetesjournals.orgphysiology.org Furthermore, Malonyl-CoA in the hypothalamus, a key brain region for regulating energy balance, acts as a sensor of energy status. nih.gov Increased hypothalamic Malonyl-CoA levels are associated with a decrease in food intake, while lower levels promote increased food intake and weight gain. oup.comnih.gov This suggests that dysregulation of the Malonyl-CoA signaling pathway in the hypothalamus can contribute to the development of obesity. physiology.org

Malonyl Coenzyme A as a Regulator in Cellular Processes Beyond Primary Metabolism

Beyond its canonical roles in fatty acid biosynthesis and elongation, malonyl coenzyme A (malonyl-CoA) has emerged as a critical signaling molecule that exerts regulatory influence over a variety of cellular processes. This function is largely mediated through a post-translational modification known as malonylation, where a malonyl group is transferred from malonyl-CoA to a lysine (B10760008) residue on a protein. This modification can significantly alter the protein's structure and function, thereby impacting cellular signaling pathways.

Exploration of Its Impact on Protein Function and Cellular Signaling Through Malonylation

Protein malonylation is a reversible and dynamic post-translational modification that plays a significant role in regulating protein function and cellular signaling. ontosight.aicreative-proteomics.com The process involves the covalent attachment of a malonyl group from malonyl-CoA to the ε-amino group of a lysine residue. wikipedia.org This modification is noteworthy because it introduces a negatively charged carboxyl group, changing the local charge of the protein from a positive (+1) to a negative (-1) at physiological pH. nih.gov This charge reversal can interfere with electrostatic interactions within the protein or between the protein and its binding partners, leading to alterations in protein conformation, stability, localization, and enzymatic activity. creative-proteomics.comnih.gov

The levels of protein malonylation are intrinsically linked to the cellular concentration of malonyl-CoA. aginganddisease.org Malonyl-CoA is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC) and can be degraded by malonyl-CoA decarboxylase (MCD). nih.gov Consequently, the activities of these enzymes are crucial in modulating the extent of protein malonylation. aginganddisease.org Studies have shown that a knockout of ACC1, a key enzyme in malonyl-CoA production, leads to reduced levels of protein malonylation. aginganddisease.org Conversely, in cells deficient in MCD, there is an increase in malonyl-CoA levels which corresponds to a significant increase in the malonylation of substrate proteins. nih.govnih.gov

Malonylation can occur through both enzymatic and non-enzymatic mechanisms. aginganddisease.org Evidence suggests that malonyl-CoA is a hyperreactive thioester that can non-enzymatically modify proteins, particularly within the alkaline environment of the mitochondria. aginganddisease.orgnih.gov However, the presence of malonylated proteins in the cytosol and nucleus, where the pH is lower, points towards the existence of specific malonyltransferase enzymes, although these are yet to be fully characterized. nih.govaginganddisease.org

The removal of this modification is primarily catalyzed by the sirtuin family of deacetylases, specifically SIRT5, which is located in the mitochondria. nih.gov SIRT5 has been identified as a robust NAD+-dependent demalonylase and desuccinylase, with a much higher efficiency for these activities than for deacetylation. nih.govresearchgate.net The structural basis for this substrate preference lies in the acyl-binding pocket of SIRT5, which contains an arginine (Arg105) and a tyrosine (Tyr102) residue that favor the binding of negatively charged acyl groups like malonate and succinate (B1194679). nih.govresearchgate.net In the absence of SIRT5, a significant number of malonylated proteins exhibit increased modification levels, highlighting SIRT5's role as a global regulator of lysine malonylation. nih.gov

The impact of malonylation on protein function is extensive, particularly on metabolic enzymes. A significant number of proteins involved in glycolysis, the Krebs cycle, and fatty acid metabolism have been identified as targets of malonylation. ontosight.aiwikipedia.orgnih.gov For instance, several key glycolytic enzymes, including glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and pyruvate (B1213749) kinase, are malonylated. ontosight.ainih.gov Functional studies have revealed that malonylation can inhibit the activity of these enzymes, thereby suppressing glycolytic flux. wikipedia.orgnih.gov SIRT5 can reverse this inhibition by demalonylating these enzymes, thus promoting glycolysis. nih.gov

The regulatory role of malonylation extends to other cellular pathways as well. For example, malonylation of the mammalian target of rapamycin (B549165) (mTOR) at lysine 1218 has been shown to impair the kinase activity of the mTOR complex 1 (mTORC1). wikipedia.org This, in turn, reduces endothelial cell proliferation and angiogenesis. wikipedia.org Furthermore, malonylation is not restricted to metabolic enzymes; it has also been observed on nuclear proteins, including histones. wikipedia.orgresearchgate.net Histone malonylation represents a novel epigenetic mark that could play a role in regulating gene expression. wikipedia.org

The table below summarizes key proteins affected by malonylation and the functional consequences of this modification.

| Protein | Function | Effect of Malonylation | Cellular Process Affected |

| Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) | Catalyzes a key step in glycolysis. | Inhibition of enzymatic activity. | Glycolysis |

| Pyruvate Kinase | Catalyzes the final step of glycolysis. | Inhibition of enzymatic activity. | Glycolysis |

| Malate Dehydrogenase | An enzyme in the citric acid cycle. | Malonylated on lysine residues. | Krebs Cycle |

| Carbamoyl Phosphate Synthetase 1 (CPS1) | A key enzyme in the urea (B33335) cycle. | A target for SIRT5-mediated demalonylation. | Urea Cycle |

| mTOR | A serine/threonine kinase that regulates cell growth, proliferation, and survival. | Impairs mTORC1 kinase activity. | Angiogenesis, Cell Growth |